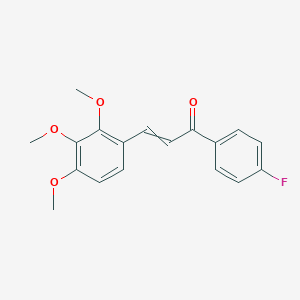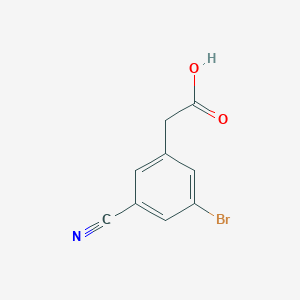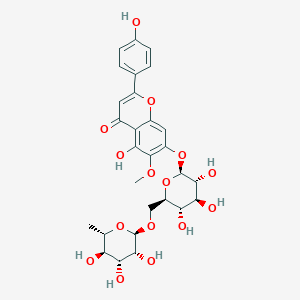
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.
Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring may undergo oxidation to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azetidine ring and methoxyphenyl group could play roles in binding to the target site, while the acetonitrile group might influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, potentially altering its biological activity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.
2-(3-Hydroxyazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a chlorine atom could significantly change its chemical properties and biological effects.
Uniqueness
The presence of both the azetidine ring and the methoxyphenyl group in 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from similar compounds.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-(3-hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-9(3-5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChI 键 |
CZAWOSGKESAIBS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C#N)N2CC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)
![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)








![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)


